molecular formula C17H19N3O3 B2358354 2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2309574-03-4

2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one

Cat. No.: B2358354
CAS No.: 2309574-03-4
M. Wt: 313.357
InChI Key: ODWIOHNTZZHSPA-UHFFFAOYSA-N
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Description

2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is a complex organic compound that belongs to the class of azetidines and pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This intermediate is then coupled with a 3-methoxybenzoyl group under suitable conditions to form the desired azetidine derivative.

The pyridazinone moiety can be synthesized separately and then coupled with the azetidine derivative. The coupling reaction often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The azetidine and pyridazinone rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is unique due to the combination of the azetidine and pyridazinone rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(3-methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-6-7-16(21)20(18-12)11-13-9-19(10-13)17(22)14-4-3-5-15(8-14)23-2/h3-8,13H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWIOHNTZZHSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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